molecular formula C9H9BO2S B1527927 (7-Methyl-1-benzothiophen-2-yl)boronic acid CAS No. 1340599-91-8

(7-Methyl-1-benzothiophen-2-yl)boronic acid

Cat. No.: B1527927
CAS No.: 1340599-91-8
M. Wt: 192.05 g/mol
InChI Key: VVGBIBABFLRFRZ-UHFFFAOYSA-N
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Description

(7-Methyl-1-benzothiophen-2-yl)boronic acid is an organic boronic acid derivative with the molecular formula C9H10BNO2S and a molecular weight of 197.01 g/mol. This compound is utilized in various fields of research, including medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-1-benzothiophen-2-yl)boronic acid typically involves the reaction of 7-methyl-1-benzothiophene with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from room temperature to 100°C, depending on the specific reagents and solvents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the molecule .

Scientific Research Applications

(7-Methyl-1-benzothiophen-2-yl)boronic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of materials with specific properties, such as polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-Methyl-1-benzothiophen-2-yl)boronic acid include other boronic acid derivatives such as:

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Thienylboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a benzothiophene ring with a methyl substituent at the 7-position. This structural feature can influence its reactivity and interactions in chemical reactions, making it a valuable compound in specific research and industrial applications .

Properties

IUPAC Name

(7-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBIBABFLRFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC(=C2S1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340599-91-8
Record name (7-methyl-1-benzothiophen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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